

An In-depth Technical Guide to the Pharmacological Properties of Flupirtine Maleate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Flunamine
Cat. No.:	B1293712

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flupirtine is a centrally acting, non-opioid analgesic that is distinguished by its unique mechanism of action as a selective neuronal potassium channel opener (SNEPCO).^[1] First introduced in Europe in 1984, it provided a novel therapeutic option for the management of a variety of acute and chronic pain states, possessing both analgesic and muscle relaxant properties.^[2] Its primary mechanism involves the activation of Kv7 (KCNQ) voltage-gated potassium channels, leading to neuronal membrane stabilization and reduced excitability.^{[3][4]} This activity also underlies its indirect N-methyl-D-aspartate (NMDA) receptor antagonism and modulation of GABA-A receptors.^[5] Despite its efficacy, widespread clinical use was ultimately curtailed by concerns over significant hepatotoxicity, leading to its market withdrawal in Europe in 2018.^{[1][2]} This guide provides a detailed technical overview of the pharmacological properties of Flupirtine maleate, its mechanism of action, pharmacokinetics, clinical efficacy, and the toxicological profile that defined its therapeutic trajectory.

Mechanism of Action

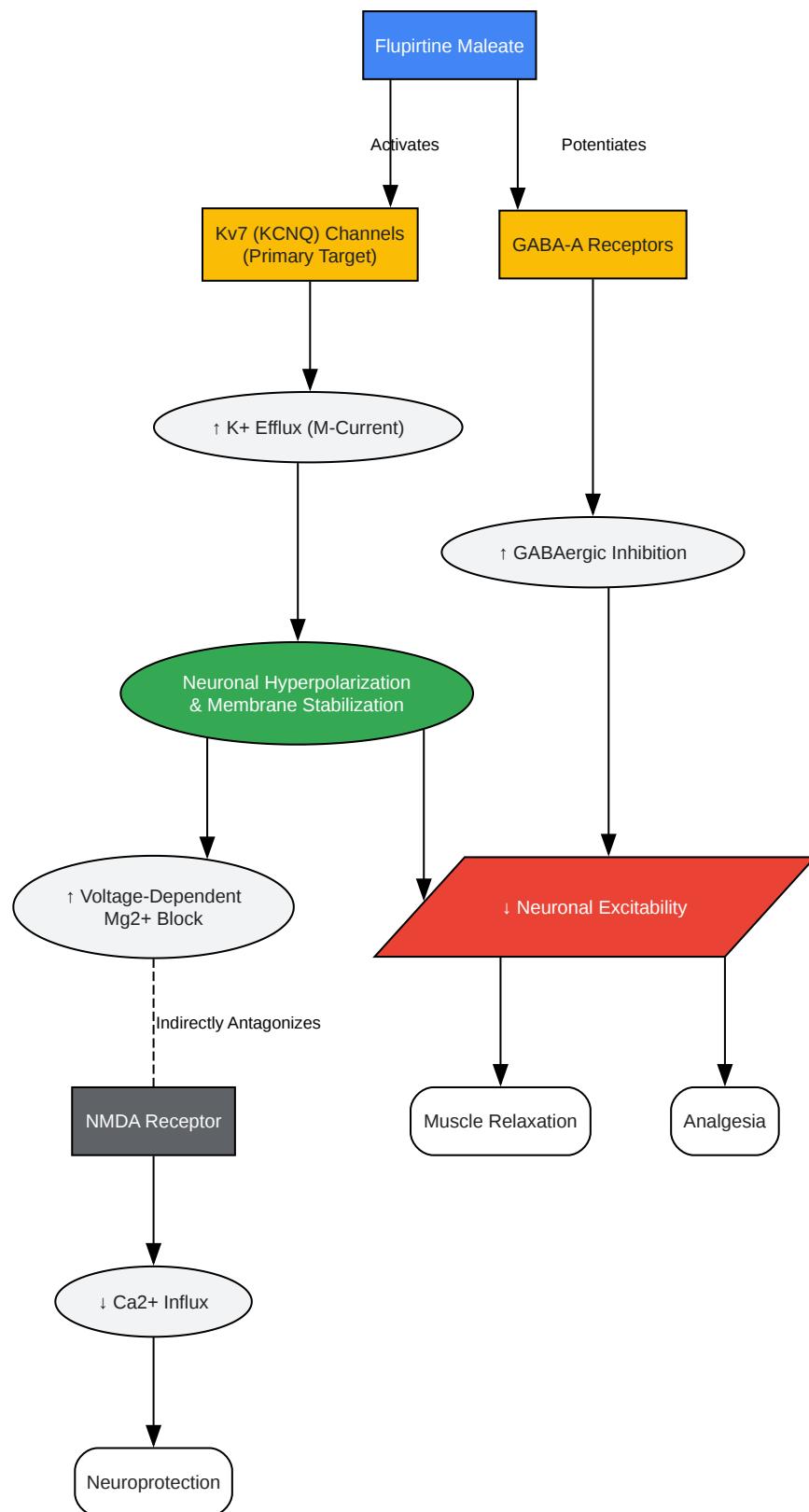
Flupirtine's pharmacological profile is multifaceted, primarily revolving around its ability to modulate neuronal excitability through several key targets.

Primary Target: Kv7 (KCNQ) Potassium Channels

The principal mechanism of flupirtine is the activation of the Kv7 family of voltage-gated potassium channels (encoded by KCNQ genes), particularly the heteromeric Kv7.2/7.3 channels which are predominantly expressed in neurons.[3][6]

- Action: Flupirtine acts as a positive modulator or "opener" of these channels. It shifts the voltage dependence of channel activation to more negative potentials, meaning the channels open at or near the resting membrane potential.[6][7]
- Result: The opening of Kv7 channels facilitates an outward flux of potassium ions (K⁺), generating what is known as the M-current. This efflux of positive charge leads to hyperpolarization of the neuronal membrane.[3]
- Consequence: By hyperpolarizing the neuron and stabilizing the resting membrane potential, flupirtine increases the threshold required to generate an action potential. This dampens neuronal firing and reduces overall excitability, which is a key factor in the pathophysiology of many pain states.[4]

Indirect NMDA Receptor Antagonism


Flupirtine functions as an indirect or functional antagonist of the N-methyl-D-aspartate (NMDA) receptor.[8] This action is not achieved by direct binding to the receptor's recognition sites.[8][9]

- Action: The NMDA receptor is subject to a voltage-dependent block by magnesium ions (Mg²⁺). At normal resting membrane potential, Mg²⁺ occludes the channel pore, preventing ion flow. Depolarization of the membrane is required to expel the Mg²⁺ ion and allow receptor activation.
- Result: By hyperpolarizing the neuronal membrane via Kv7 channel activation, flupirtine enhances and strengthens this Mg²⁺ block.[10]
- Consequence: This stabilization prevents the excessive Ca²⁺ influx associated with NMDA receptor overactivation, a critical process in central sensitization, pain chronification, and excitotoxicity. Direct antagonism of NMDA receptors by flupirtine only occurs at very high, clinically irrelevant concentrations (IC₅₀ ≈ 182 μM).[10][11]

Modulation of GABA-A Receptors

Flupirtine also positively modulates GABA-A receptors.[\[5\]](#)

- Action: It enhances the effect of the inhibitory neurotransmitter GABA, shifting the receptor's gating to lower GABA concentrations.[\[6\]](#)
- Consequence: This potentiation of GABAergic inhibition further contributes to the overall reduction in neuronal excitability, complementing its primary action on potassium channels and contributing to its muscle relaxant effects.[\[6\]](#)

[Click to download full resolution via product page](#)**Caption:** Signaling pathway of Flupirtine's multimodal mechanism of action.

Data Presentation

Pharmacodynamic Properties

Parameter	Target	Value	Species/System	Reference
EC50	Kv7.2/7.3 Channels	3.6 μ M	HEK293 Cells	[3]
EC50	Native Kv7 Channels	~5 μ M	Rat Neurons (SCG, DRG, Dorsal Horn)	[6]
IC50	NMDA Receptor	182.1 \pm 12.1 μ M	Cultured Rat Superior Colliculus Neurons	[10] [11]
ED50 (Analgesia)	Electrostimulated Pain Test	25.7 mg/kg p.o.	Mouse	[12]
ED50 (Analgesia)	Hot Plate Test	32.0 mg/kg p.o.	Mouse	[12]
ED50 (Analgesia)	Tooth Pulp Stimulation	3.5 mg/kg p.o.	Dog	[12]

Pharmacokinetic Properties (Human)

Parameter	Value	Condition	Reference
Bioavailability (F)	~90%	Oral (Capsule)	[2] [13]
~72.5%	Rectal (Suppository)	[13]	
Time to Peak (Tmax)	1.50 ± 0.82 h	Oral, Fasting	[14]
3.04 ± 0.78 h	Oral, Fed (High-Fat)	[14]	
Peak Concentration (Cmax)	0.83 ± 0.23 µg/mL	Oral, Fasting (100 mg dose)	[14]
0.65 ± 0.21 µg/mL	Oral, Fed (100 mg dose)	[14]	
AUC (0-t)	4.99 ± 1.24 µg·h/mL	Oral, Fasting (100 mg dose)	[14]
Elimination Half-life (t _{1/2})	7.64 ± 1.57 h	Oral, Fasting	[14]
8.5 - 10.7 h	Oral / IV	[13]	
Metabolism	Hepatic	N-acetylation (to active D-13223), Hydrolysis	[2]
Active Metabolite (D-13223)	20-30% of parent drug activity	-	[2]
Excretion	72% Urine, 18% Feces	-	[2] [13]

Clinical Efficacy: Pain Score Reduction

Study Comparison	Pain Assessment	Result	Reference
Flupirtine vs. Piroxicam (Lower Limb Surgery)	VAS (0-10) at 8h	Flupirtine: ~4.8; Piroxicam: ~3.9 (P=0.028)	[15]
Flupirtine vs. Ibuprofen (Gyn. Surgery)	VNRS on movement at 2h	Flupirtine showed statistically significant reduction vs. Ibuprofen (P=0.04)	[16]
Flupirtine vs. Diclofenac (Low Back Pain)	VAS & NRS	Flupirtine showed significantly better scores (P<0.05) and sustained effect	[17]
Flupirtine vs. Tramadol (Low Back Pain)	Patient Response	90% in Flupirtine group vs. 78% in Tramadol group showed "good response"	[18]
Post-Marketing Surveillance	Response Rate (1 week)	Acute Pain: 94%; Subacute Pain: 89.4%; Chronic Pain: 85.9%	

Safety Profile: Adverse Events

Adverse Event Type	Incidence / Note	Reference
Hepatotoxicity	Estimated ~8 in 100,000 patients from spontaneous reports. Led to market withdrawal.	[19] [20]
Dizziness / Drowsiness	Most common CNS side effects.	[4]
Fatigue	Common, dose-dependent.	
Nausea / Heartburn	Common gastrointestinal side effects.	[4]
Dry Mouth	Common side effect.	[4]

Experimental Protocols

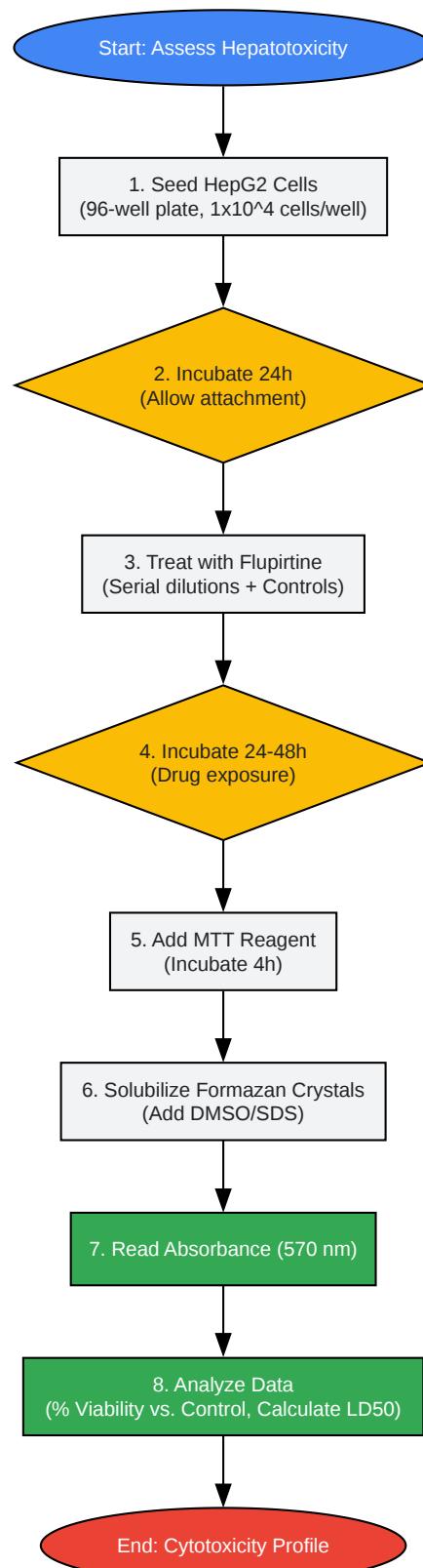
Protocol: Kv7 Channel Activation via Patch-Clamp Electrophysiology

This protocol is a synthesized methodology based on standard practices cited in the literature for assessing flupirtine's effect on Kv7 channels.[\[6\]](#)

- Cell Preparation:
 - Culture tsA-201 cells (a HEK293 cell derivative) in DMEM supplemented with 10% FBS and penicillin/streptomycin.
 - Co-transfect cells with plasmids encoding human Kv7.2 and Kv7.3 subunits using a suitable transfection reagent (e.g., Lipofectamine). A GFP marker plasmid is often included to identify successfully transfected cells.
 - Allow 24-48 hours for channel expression post-transfection.
- Electrophysiological Recording:

- Utilize the whole-cell perforated patch-clamp technique to maintain intracellular signaling integrity.
- External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 5 D-glucose, 10 HEPES; pH adjusted to 7.4 with NaOH.
- Pipette Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES; pH adjusted to 7.3 with KOH. Add amphotericin B (240 µg/mL) to the pipette solution for perforation.
- Establish a high-resistance seal (>1 GΩ) between the patch pipette and a transfected cell. Monitor access resistance until it stabilizes (<30 MΩ).

- Voltage Protocol & Data Acquisition:
 - Hold the cell membrane potential at -80 mV.
 - To elicit Kv7 currents, apply slow voltage ramps from -100 mV to -20 mV over 1-2 seconds.
 - Record baseline currents in the external solution.
 - Persevere the cell with the external solution containing various concentrations of flupirtine (e.g., 1 µM, 3 µM, 10 µM, 30 µM).
 - Record currents at each concentration after allowing for steady-state effects.
- Data Analysis:
 - Measure the outward current amplitude at a specific voltage (e.g., -30 mV) for each flupirtine concentration.
 - Normalize the current potentiation relative to the baseline.
 - Plot the concentration-response curve and fit with a Hill equation to determine the EC₅₀ value.


Protocol: In Vitro Hepatotoxicity Assessment (MTT Assay)

This protocol outlines a common method for assessing drug-induced cytotoxicity in a liver-derived cell line.[\[1\]](#)

- Cell Culture:
 - Seed HepG2 (human hepatoma) cells into a 96-well microplate at a density of 1×10^4 cells per well in 100 μL of culture medium.
 - Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
- Compound Treatment:
 - Prepare stock solutions of flupirtine maleate in DMSO.
 - Create serial dilutions of flupirtine in the cell culture medium to achieve the desired final concentrations (e.g., ranging from 1 μM to 1000 μM). Ensure the final DMSO concentration is non-toxic (e.g., <0.5%).
 - Include a vehicle control (medium with DMSO only) and an untreated control.
 - Remove the old medium from the cells and add 100 μL of the medium containing the test compounds or controls.
 - Incubate the plate for 24 or 48 hours.
- MTT Assay:
 - After incubation, add 10 μL of MTT solution (5 mg/mL in PBS) to each well.
 - Incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
 - Carefully remove the medium and add 100 μL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

- Data Analysis:

- Measure the absorbance of each well at 570 nm using a microplate reader.
- Calculate cell viability as a percentage relative to the vehicle control.
- Plot viability against drug concentration and determine the LD50 (the concentration that causes 50% cell death).

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Flupirtine - Wikipedia [en.wikipedia.org]
- 3. Chemical modulation of Kv7 potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flupirtine in pain management: pharmacological properties and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Concomitant facilitation of GABA_A receptors and KV7 channels by the non-opioid analgesic flupirtine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Kv7 potassium channel activator flupirtine affects clinical excitability parameters of myelinated axons in isolated rat sural nerve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Flupirtine, a nonopioid centrally acting analgesic, acts as an NMDA antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Flupirtine shows functional NMDA receptor antagonism by enhancing Mg²⁺ block via activation of voltage independent potassium channels. Rapid communication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. The antinociceptive activity of flupirtine: a structurally new analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [Pharmacokinetics and biotransformation of the analgesic flupirtine in humans] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bioequivalence study of two formulations of flupirtine maleate capsules in healthy male Chinese volunteers under fasting and fed conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A comparative study of efficacy and safety of flupirtine versus piroxicam in postoperative pain in patients undergoing lower limb surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparison of analgesic efficacy of flupirtine maleate and ibuprofen in gynaecological ambulatory surgeries: A randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Metabolic activation and analgesic effect of flupirtine in healthy subjects, influence of the polymorphic NAT2, UGT1A1 and GSTP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Pharmacological Properties of Flupirtine Maleate]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1293712#pharmacological-properties-of-flupirtine-maleate\]](https://www.benchchem.com/product/b1293712#pharmacological-properties-of-flupirtine-maleate)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com